molecular formula C21H18N2O4S B509060 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol CAS No. 433254-23-0

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol

Cat. No.: B509060
CAS No.: 433254-23-0
M. Wt: 394.4g/mol
InChI Key: CTWQAHYGXCJQJU-UHFFFAOYSA-N
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Description

“4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol” is a chemical compound with the CAS Number: 433254-23-0. It has a linear formula of C21H18N2O4S . The compound belongs to the class of organic compounds known as benzothiazoles .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C21H18N2O4S/c1-27-18-12-6-15(7-13-18)14-23(16-8-10-17(24)11-9-16)21-19-4-2-3-5-20(19)28(25,26)22-21/h2-13,24H,14H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of the compound is 394.45 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the available resources .

Scientific Research Applications

Antioxidant and Anticancer Applications

  • Studies on similar compounds reveal significant research interest in their antioxidant and anticancer properties. For example, compounds derived from phenolic substances have been evaluated for their DPPH radical scavenging activities, indicating their potential as antioxidants (Uddin et al., 2013). Moreover, benzothiazole derivatives have been synthesized and tested for their anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such molecules (Bekircan et al., 2008).

Synthesis and Photophysical Study

  • The synthesis of novel compounds with specific photophysical properties is a common application, such as the development of fluorescent derivatives for potential use in imaging or as sensors. For instance, derivatives of naphtho[1,2-d][1,3]oxazole have been synthesized, showing promising fluorescent properties and antimicrobial activity, which could be relevant for biomedical research (Phatangare et al., 2013).

Molecular Interaction and Binding Site Identification

  • The study of molecular interactions and binding sites is crucial in drug development and biochemical research. A novel photoactive benzoic acid derivative was used as a photoprobe to identify the phenol binding site of UDP-glucuronosyltransferases, demonstrating the application of chemical synthesis in understanding protein-ligand interactions (Xiong et al., 2006).

Chemical Synthesis and Characterization

  • The chemical synthesis and characterization of compounds featuring benzothiazol and related structures are central to the development of new materials and drugs. Research in this area includes the development of benzoxazine-based compounds with potential anti-hyperglycemic effects, illustrating the intersection of organic synthesis and pharmacological application (Bharathkumar et al., 2014).

Novel Compounds with Antioxidant Properties

  • The exploration of new compounds with antioxidant properties for applications such as lubricating oil additives showcases the application of chemical research in industrial contexts. For instance, thiazoles have been evaluated for their effectiveness as antioxidant additives, indicating the versatility of such chemical structures in various applications (Amer et al., 2011).

Safety and Hazards

The safety information and hazards associated with this compound are not specified in the available resources. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-27-18-12-6-15(7-13-18)14-23(16-8-10-17(24)11-9-16)21-19-4-2-3-5-20(19)28(25,26)22-21/h2-13,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQAHYGXCJQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)O)C3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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